molecular formula C21H17BrN4O3 B2450696 N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-12-7

N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Numéro de catalogue B2450696
Numéro CAS: 921807-12-7
Poids moléculaire: 453.296
Clé InChI: KKBOMKWTHMKABT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a pyrimidine derivative, which is a class of compounds known for their diverse pharmacological effects . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a carboxamide group and a bromophenyl group .

Applications De Recherche Scientifique

Synthesis and Structural Diversity

  • Diversity-Oriented Synthesis : This compound is part of a class synthesized from 4-oxo-N-(PhF)proline benzyl ester, demonstrating the addition of molecular diversity elements onto the pyrimidine nitrogens. The process includes creating various ureas and converting them into the pyrrolo[3,2-d]pyrimidines, yielding deazapurines with notable yields (Marcotte, Rombouts, & Lubell, 2003).

Synthesis of Analogues and Derivatives

  • Xylocydine Synthesis : An inhibitor of cyclin-dependent kinases with high anticancer activity, Xylocydine, structurally related to the compound, was synthesized using tetracyanoethylene and L-xylose. This synthesis involved glycosylation, hydrolysis, and oxidation processes, highlighting the compound's utility in producing novel anticancer agents (Huang, 2009).

Pharmaceutical Applications

  • CCR5 Antagonist Synthesis : The compound is structurally similar to synthesized CCR5 antagonists, showcasing its relevance in creating orally active pharmaceutical agents. The synthesis method employed in developing these antagonists emphasizes the compound's potential in medicinal chemistry (Ikemoto et al., 2005).

Pharmacological Properties

  • Amides Synthesis and Analysis : Amides of the related pyrrolo[3,2-d]pyrimidines, synthesized and studied, exhibited strong analgesic activity. This suggests that derivatives of the compound could have significant pharmacological effects (Śladowska et al., 1999).

Potential Antiviral and Antitumor Agents

  • Pyrrolo[3,2-d]pyrimidine Derivatives : Derivatives related to the compound were synthesized and assessed for cytotoxicity and antiviral activity. This research illuminates the compound's potential as a base for developing antiviral and antitumor agents (Gupta et al., 1989).

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activities and potential uses in medicine. This could include testing its effects on various cell lines and organisms, and studying its mechanism of action .

Propriétés

IUPAC Name

N-(4-bromophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOMKWTHMKABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.